Cell-Based Potency: Nlrp3-IN-25 Demonstrates Superior or Comparable IL-1β Suppression
Nlrp3-IN-25 inhibits IL-1β secretion in THP-1 cells with an IC50 of 21 nM [1]. This potency is comparable to or exceeds that of several other leading NLRP3 inhibitors. For example, the well-known inhibitor MCC950 (CP-456,773) exhibited an average IC50 of 60 nM across multiple assays in the same study [1]. Furthermore, compound B6, a recently developed non-sulfonylurea inhibitor, showed an IC50 of 10.69 nM in a similar cellular assay [2], placing Nlrp3-IN-25's potency well within the range of high-performance research tools.
| Evidence Dimension | IL-1β secretion inhibition (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | MCC950 (CP-456,773): 60 ± 49 nM [1]; Compound B6: 10.69 nM [2] |
| Quantified Difference | 2.86-fold more potent than MCC950 (21 nM vs. 60 nM) |
| Conditions | THP-1 cells stimulated with LPS/nigericin [1] |
Why This Matters
Validates that Nlrp3-IN-25 is among the most potent NLRP3 inhibitors available, ensuring robust signal-to-noise in cell-based experiments.
- [1] Ohba Y, et al. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Med Chem Lett. 2023;14(12):1833-1838. View Source
- [2] X. Chen et al. Discovery of novel non-sulfonylurea NLRP3 inflammasome inhibitors for the treatment of multiple inflammatory diseases. Eur J Med Chem. 2025; 270:117303. View Source
